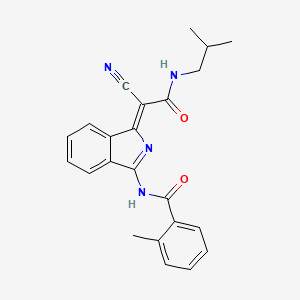

(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

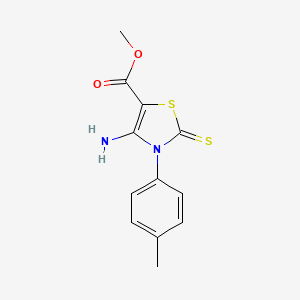

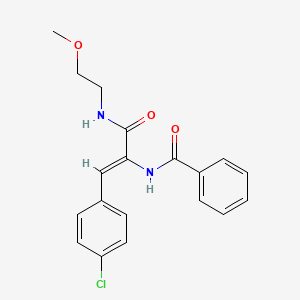

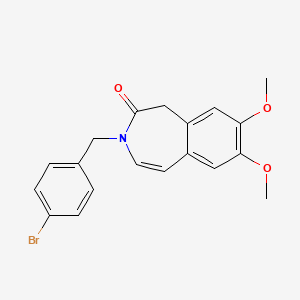

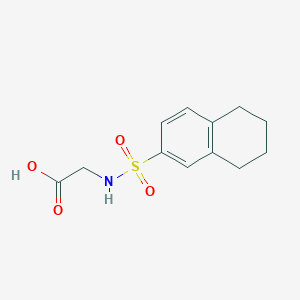

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The presence of the cyano group (-CN), amide group (CONH2), and benzene ring suggest that it might exhibit interesting chemical properties. The stereochemistry of the compound, indicated by the (Z) configuration, would also have a significant impact on its chemical behavior .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications

Synthesis and Potential Applications

Synthesis and Pharmacological Activity : The synthesis of compounds structurally related to (Z)-N-(1-(1-Cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide demonstrates significant potential in pharmacology. These compounds, such as (E),(Z)-[6-(alkylamino)-11H-dibenz[b,e]azepin-11- ylidene]acetonitriles, have shown potent neuroleptic activity in animal tests, indicating their potential as central nervous system agents (Steiner et al., 1986).

Antioxidant Properties for Biomedical Applications : Aminobenzamide cysteine (ABZ Cys), a molecule with structural similarities, showcases antioxidant properties that could be leveraged in oxidative stress-related diseases. Its photophysical properties in solutions and poly-vinyl alcohol (PVA) polymer films suggest potential for biomedical applications (Raut et al., 2011).

Synthesis for Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound with similarities to the subject molecule, has been used as a synthon for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, and pyrazoles, indicating the potential of such molecules in complex organic synthesis (Pizzioli et al., 1998).

Chemodivergent and Redox-Neutral Annulations

C-H Activation and Annulation : Research involving compounds like N-methoxybenzamides and their annulations through Rh(iii)-catalyzed C-H activation highlights the potential of this compound in chemodivergent syntheses (Xu et al., 2018).

Microwave Irradiation Synthesis : The simple synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, involving compounds with similar structural motifs, suggests potential methodologies for synthesizing this compound (Luo et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(2-methylpropylamino)-2-oxoethylidene]isoindol-1-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-14(2)13-25-22(28)19(12-24)20-17-10-6-7-11-18(17)21(26-20)27-23(29)16-9-5-4-8-15(16)3/h4-11,14H,13H2,1-3H3,(H,25,28)(H,26,27,29)/b20-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQJBWWRPZRIFR-VXPUYCOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)NCC(C)C)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC(C)C)/C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2744765.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)

![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-methylpiperazine](/img/structure/B2744786.png)